N-cyclopropyl-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-22(2)17(12-20-18(24)19(25)21-15-7-8-15)14-6-9-16-13(11-14)5-4-10-23(16)3/h6,9,11,15,17H,4-5,7-8,10,12H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGVXAQQVCEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ethanediamides and acetamide derivatives, focusing on synthesis, physicochemical properties, and substituent effects.
Structural Analogues
- Target Compound: Contains a tetrahydroquinoline core linked to a cyclopropyl group and dimethylamino side chain.
- Compound 4a (): Features a diphenylquinoxaline backbone with chlorophenyl, cyano, and hydroxypyrimidinyl substituents .
Physicochemical Properties
Substituent Effects
- Tetrahydroquinoline vs. Diphenylquinoxaline: The tetrahydroquinoline in the target compound may enhance membrane permeability compared to 4a’s planar quinoxaline, which could improve bioavailability .
- Cyclopropyl vs. Chlorophenyl : The cyclopropyl group introduces steric hindrance but reduces toxicity risks associated with aromatic halogens in 4a .
- Dimethylamino vs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis is likely more complex than 4a ’s due to its heterocyclic and aliphatic substituents, which may require optimized catalysts or protective group strategies.
- Thermal Stability : The higher predicted melting point of the target compound implies greater thermal stability, advantageous for formulation.
Q & A
Basic Research Question
- NMR spectroscopy : 1H and 13C NMR identify key groups (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, amide carbonyls at δ 165–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragments .
- HPLC : Reverse-phase HPLC with UV detection (λmax ~255 nm) assesses purity (>98%) .
How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
Advanced Research Question
- Target selection : Prioritize enzymes like falcipain (for antimalarial activity) or neuronal nitric oxide synthase (nNOS) based on structural analogs .
- Docking protocols : Use AutoDock Vina to simulate binding to active sites, focusing on hydrogen bonding with the amide groups and π-π stacking with the THQ ring .
- Validation : Compare predicted binding affinities with in vitro IC50 values from enzyme inhibition assays .
What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Advanced Research Question
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Purity verification : Use HPLC-MS to rule out impurities (>95% purity threshold) .
- Orthogonal assays : Confirm activity across multiple models (e.g., enzyme inhibition + cell viability assays) .
What in vitro assays are recommended for initial screening of neuroprotective or enzyme inhibitory activity?
Basic Research Question
- Neuroprotection : Primary neuron cultures treated with oxidative stress inducers (e.g., H2O2), with viability measured via MTT assay .
- Enzyme inhibition : Fluorescence-based assays for proteases (e.g., falcipain-2) using fluorogenic substrates .
- Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC50 values .
How do substituents on the tetrahydroquinoline moiety influence regioselectivity in derivatization reactions?
Advanced Research Question
- Steric effects : Bulky groups (e.g., methyl on THQ) direct electrophilic substitution to the 6-position .
- Electronic effects : Electron-donating groups (e.g., dimethylamino) activate the THQ ring for nucleophilic attacks .
- Case study : Replacing cyclopropyl with isobutyl alters reactivity in amide coupling, requiring adjusted solvent polarity .
What are the stability considerations for this compound under different storage conditions?
Basic Research Question
- Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis .
- Light sensitivity : Amber vials reduce photodegradation of the THQ moiety .
- pH stability : Avoid extremes (pH <3 or >10) to maintain amide bond integrity .
How to design SAR studies to correlate structural modifications with pharmacokinetic properties?
Advanced Research Question
- Substituent variation : Compare analogs with cyclopropyl, ethyl, or phenyl groups to assess logP and metabolic stability .
- In vitro ADME : Liver microsome assays quantify metabolic half-life; Caco-2 cells predict intestinal absorption .
- Key parameters : Optimize for balanced hydrophobicity (clogP 2–4) and polar surface area (<90 Ų) .
Which spectroscopic signatures in 1H NMR distinguish key functional groups in this compound?
Basic Research Question
- Cyclopropyl protons : Two doublets of doublets (δ 0.8–1.1 ppm, J = 5–7 Hz) .
- Dimethylamino group : Singlet at δ 2.2–2.5 ppm for six equivalent protons .
- THQ aromatic protons : Multiplet at δ 6.5–7.2 ppm for the 6-position hydrogen .
What experimental approaches validate predicted metabolic pathways from in silico models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
